Diethyl trans-1,2-Cyclohexanedicarboxylate

Übersicht

Beschreibung

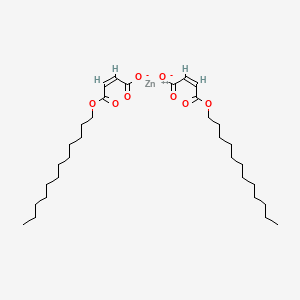

Diethyl trans-1,2-Cyclohexanedicarboxylate is a chemical compound with the molecular formula C12H20O4 . It is a colorless to almost colorless clear liquid . It belongs to the class of 6-Membered Carbocyclic Compounds, specifically 1,2-Disubstituted Cyclohexanes .

Synthesis Analysis

While specific synthesis methods for Diethyl trans-1,2-Cyclohexanedicarboxylate were not found in the search results, related compounds have been synthesized through various methods. For instance, Diethyl trans-1,2-cyclopropanedicarboxylate was obtained from the reaction of bis (acetonitrile) bis (diethyl fumarate)cobalt (0) with dibromomethane .Molecular Structure Analysis

The molecular structure of Diethyl trans-1,2-Cyclohexanedicarboxylate contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also contains 2 ester groups (aliphatic) .Physical And Chemical Properties Analysis

Diethyl trans-1,2-Cyclohexanedicarboxylate has a molecular weight of 228.29 . It is a liquid at 20 degrees Celsius . Its boiling point is 104 °C at 1.1 mmHg , and it has a specific gravity of 1.04 at 20/20 . The refractive index of the compound is 1.45 .Wissenschaftliche Forschungsanwendungen

Production of Plasticizers

The Specific Scientific Field

The specific scientific field for this application is Chemical Engineering , specifically in the production of plasticizers.

2. Comprehensive and Detailed Summary of the Application Diethyl trans-1,2-Cyclohexanedicarboxylate is used in the production of 1,2-Cyclohexanedicarboxylates, which are one of the most commonly used plasticizers in the poly(vinyl chloride) (PVC) industry . These compounds are industrially prepared by oxidation/esterification/hydrogenation of petroleum-derived o-xylene (or naphthalene) .

3. Detailed Description of the Methods of Application or Experimental Procedures The process includes a mild Raney Ni-catalyzed hydrogenation of diacetone alcohol, a one-step dehydration/Diels−Alder reaction of the resulting 2-methyl-2,4-pentandiol and fumarates in a choline chloride (ChCl) based deep eutectic solvent (DES), and a further Pd/C-catalyzed hydrogenation . The final distillation produces diethyl 3,5-dimethyl-1,2-cyclohexanedicarboxylate .

4. Thorough Summary of the Results or Outcomes Obtained The overall yield was 85% starting from diacetone alcohol and diethyl fumarate . The toxicological tests indicate that the as-synthesized di(2-ethylhexyl) 3,5-dimethylcyclohexane-1,2-dicarboxylate can serve as a safe plasticizer for PVC materials .

Safety And Hazards

The safety data sheet for Diethyl trans-1,2-Cyclohexanedicarboxylate indicates that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s also noted that closed containers may explode from the heat of a fire .

Eigenschaften

IUPAC Name |

diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUZDYWYNQDJKR-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659797 | |

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

CAS RN |

17351-22-3 | |

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579680.png)

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)

![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)